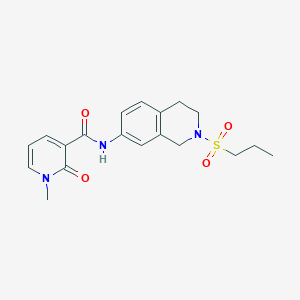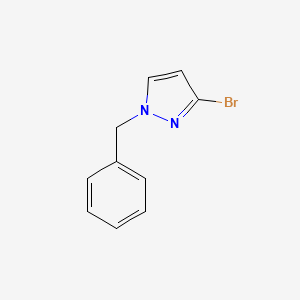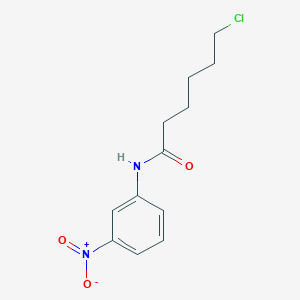
1-methyl-2-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-2-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Derivative Syntheses
Research demonstrates the catalytic reactions of compounds with specific substituents, including prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides, under oxidative carbonylation conditions. These reactions yield tetrahydrofuran, dioxolane and oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. Such syntheses involve conditions like methanol or acetonitrile/methanol mixtures, catalytic amounts of PdI(2) with KI under specific pressures of a CO and air mixture. These processes showcase the versatility in generating a range of heterocyclic compounds potentially relevant to the query compound's class, highlighting the synthetic adaptability of these frameworks for various applications (Bacchi et al., 2005).
Synthesis and Characterization of Tetrahydroisoquinoline Derivatives
Another study outlines the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives through acetylation and subsequent nucleophilic substitution reactions. These synthetic pathways highlight the potential for creating a wide array of structurally diverse and biologically active molecules, including those related to the query compound, thereby opening avenues for pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).
Anticancer Potential of Isoquinoline Derivatives
Investigations into isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives have revealed their synthesis and evaluation for antineoplastic activity against L1210 leukemia in mice. These compounds, including derivatives obtained through various synthetic modifications, show significant antitumor activity, demonstrating the therapeutic potential of such molecular frameworks in cancer treatment. The detailed synthetic routes and biological evaluations underscore the relevance of these compounds in medicinal chemistry and oncology research (Liu et al., 1995).
properties
IUPAC Name |
1-methyl-2-oxo-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-3-11-27(25,26)22-10-8-14-6-7-16(12-15(14)13-22)20-18(23)17-5-4-9-21(2)19(17)24/h4-7,9,12H,3,8,10-11,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWELAJDANYBFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide](/img/no-structure.png)
![1-(2-((2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2970755.png)

![3-(4-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970758.png)




![5-((2-chloro-6-fluorobenzyl)thio)-6-(4-chlorobenzyl)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2970769.png)
![3-(benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2970770.png)


![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2970773.png)
![3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2970774.png)